6-(4-Methoxyphenyl)oxane-2,4-dione
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Overview
Description
6-(4-Methoxyphenyl)oxane-2,4-dione is an organic compound with the molecular formula C12H12O4 It is characterized by the presence of an oxane (tetrahydropyran) ring substituted with a methoxyphenyl group and two keto groups at positions 2 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)oxane-2,4-dione typically involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like piperidine or pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques such as crystallization or chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)oxane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Diols or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Methoxyphenyl)oxane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)oxane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methoxyphenyl)-3,3,5,5-tetramethyloxane-2,4-dione
- 4-(4-Methoxyphenyl)oxane-2,6-dione
Uniqueness
6-(4-Methoxyphenyl)oxane-2,4-dione is unique due to its specific substitution pattern and the presence of both methoxy and keto groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
133286-42-7 |
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Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)oxane-2,4-dione |
InChI |
InChI=1S/C12H12O4/c1-15-10-4-2-8(3-5-10)11-6-9(13)7-12(14)16-11/h2-5,11H,6-7H2,1H3 |
InChI Key |
YULYIIRCCHCLFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)CC(=O)O2 |
Origin of Product |
United States |
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